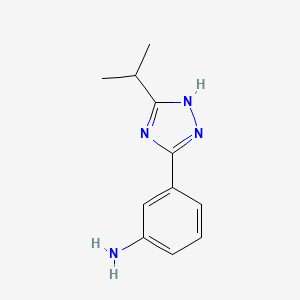

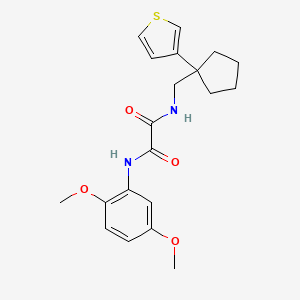

![molecular formula C16H17ClN6S B2497299 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine CAS No. 1025762-04-2](/img/structure/B2497299.png)

4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine and pyrazoline derivatives, including those related to 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine, involves multistep synthetic routes starting from basic heterocyclic scaffolds. For example, the reaction of acetylpyridine with thiophene-2-carboxaldehyde followed by reactions with malononitrile or hydrazine hydrate can produce a variety of pyrimidinone, aminopyrimidine, and pyrazoline derivatives (Amr, Maigali, & Abdulla, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by NMR, IR spectroscopy, mass spectrometry, and elemental analysis, providing insights into their complex frameworks and functional groups. For instance, the efficient synthesis of chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives bearing thieno[2,3-d]pyrimidine moieties showcases the intricate structural attributes of these compounds (Yin & Song, 2022).

Aplicaciones Científicas De Investigación

Aurora Kinase Inhibitor

This compound is explored for its potential as an Aurora kinase inhibitor, indicating its utility in cancer treatment. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells, offering a targeted approach to therapy (ロバート ヘンリー,ジェームズ, 2006).

Analgesic and Antiparkinsonian Activities

Research into derivatives of this compound has shown promising analgesic and antiparkinsonian activities. This suggests its potential in developing treatments for Parkinson's disease and pain management, highlighting its significance in neuropharmacology (A. Amr, S. Maigali, Mohamed M. Abdulla, 2008).

Synthesis of Pyridine Derivatives

The compound serves as a precursor in the synthesis of various pyridine derivatives, demonstrating its role in the development of new molecules with potential pharmacological properties. These derivatives have been explored for their therapeutic applications, including anticancer and antimicrobial activities (E. Paronikyan, S. Dashyan, N. S. Minasyan, G. M. Stepanyan, 2016).

Antimicrobial and Anticancer Agents

Further studies have synthesized novel pyrazole derivatives incorporating the core structure of the compound, showing significant antimicrobial and anticancer activities. This underscores the potential of such molecules in addressing various infections and malignancies, contributing to the diversity of therapeutic agents available for treatment (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Propiedades

IUPAC Name |

4-chloro-6-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN6S/c17-14-9-15(20-16(18)19-14)23-5-3-10(4-6-23)11-8-12(22-21-11)13-2-1-7-24-13/h1-2,7-10H,3-6H2,(H,21,22)(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGKAQPXSZITNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=CC(=NC(=N4)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

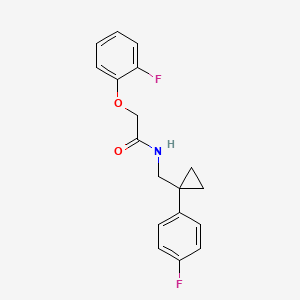

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)

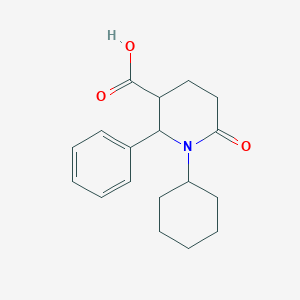

![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)

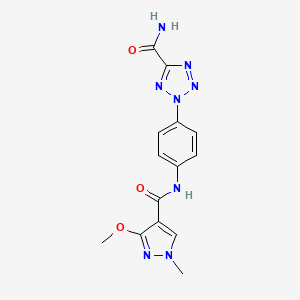

![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)

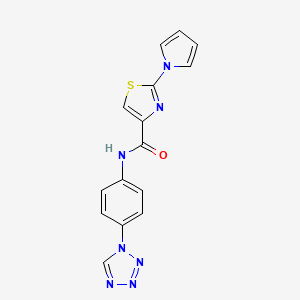

![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)

![Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B2497239.png)